molecular formula C9H14O2SSi B8679879 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid

Cat. No.: B8679879
M. Wt: 214.36 g/mol
InChI Key: SBISGYKKJXGLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₂SSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and acylated derivatives.

Scientific Research Applications

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic.

    Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    3-Methylthiophene: Lacks both the trimethylsilyl and carboxylic acid groups.

Uniqueness

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O2SSi

Molecular Weight

214.36 g/mol

IUPAC Name

3-methyl-5-trimethylsilylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H14O2SSi/c1-6-5-7(13(2,3)4)12-8(6)9(10)11/h5H,1-4H3,(H,10,11)

InChI Key

SBISGYKKJXGLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[Si](C)(C)C)C(=O)O

Origin of Product

United States

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